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Compound of Interest

Compound Name: Carnosine

Cat. No.: B1668453 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the spectrophotometric determination of

carnosine, a dipeptide of interest for its physiological and therapeutic properties. The following

methods are described: the o-Phthalaldehyde (OPA) method, the Ninhydrin method, and

Pauly's Test. Each method is presented with a detailed experimental protocol, and relevant

quantitative data is summarized for comparison.

o-Phthalaldehyde (OPA) Spectrophotometric Method
The o-phthalaldehyde (OPA) method is a sensitive assay for the quantification of primary

amines. In the presence of a thiol, OPA reacts with the primary amino group of carnosine to

form a fluorescent isoindole derivative that also absorbs light in the UV-Vis range, allowing for

spectrophotometric quantification.
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Parameter Value Reference

Wavelength of Maximum

Absorbance (λmax)
~340 nm [1][2]

Linearity Range
10-200 µg/mL (for Aliskiren, a

primary amine)
[2]

Limit of Detection (LOD) 2.8 µg/mL (for Aliskiren) [2]

Limit of Quantification (LOQ) 8.5 µg/mL (for Aliskiren) [2]

Molar Absorptivity (ε)
6.3 x 10⁵ L·mol⁻¹·cm⁻¹ (for

Aliskiren)
[2]

Note: Quantitative data specific to carnosine for this spectrophotometric method is not readily

available in the cited literature. The data presented is for a different primary amine (Aliskiren)

and should be considered as an estimation. Method validation for carnosine is required.

Experimental Protocol
1. Reagent Preparation:

Borate Buffer (0.1 M, pH 10.4): Dissolve 6.18 g of boric acid in 1 L of deionized water and

adjust the pH to 10.4 with 5 M NaOH.

o-Phthalaldehyde (OPA) Reagent:

Dissolve 40 mg of OPA in 1 mL of methanol.

Add the OPA solution to 25 mL of 100 mM sodium tetraborate.

Add 2.5 mL of 20% (w/w) sodium dodecyl sulfate (SDS).

Add 100 µL of β-mercaptoethanol.

Bring the final volume to 50 mL with deionized water.

This reagent should be prepared fresh daily.
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2. Standard Preparation:

Prepare a stock solution of carnosine (e.g., 1 mg/mL) in deionized water.

Prepare a series of working standards by diluting the stock solution to cover the expected

concentration range of the samples.

3. Sample Preparation:

Biological samples may require deproteinization. A common method is to add trichloroacetic

acid (TCA) to a final concentration of 5-10%, centrifuge to pellet the protein, and use the

supernatant for analysis. The pH of the supernatant should be adjusted to the alkaline range

before the assay.

4. Assay Procedure:

To 100 µL of the standard or sample solution in a microplate well or a cuvette, add 1.0 mL of

the OPA reagent.

Mix thoroughly.

Incubate at room temperature for 2 minutes.

Measure the absorbance at 340 nm against a reagent blank (100 µL of deionized water

instead of the sample).

5. Quantification:

Construct a standard curve by plotting the absorbance of the standards against their known

concentrations.

Determine the concentration of carnosine in the samples by interpolating their absorbance

values on the standard curve.
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Workflow for the OPA spectrophotometric method.

Ninhydrin Spectrophotometric Method
The ninhydrin method is a classic assay for the determination of amino acids and other primary

amines. Ninhydrin reacts with the primary amino group of carnosine upon heating to produce

a deep purple-colored compound known as Ruhemann's purple, which can be quantified

spectrophotometrically at 570 nm.[3][4][5]

Data Presentation
Parameter Value (for Asparagine) Reference

Wavelength of Maximum

Absorbance (λmax)
570 nm [3][6]

Linearity Range 0.1 - 2.0 mmol/L [6]

Limit of Detection (LOD) 0.03 mmol/L [6]

Limit of Quantification (LOQ) 0.1 mmol/L [6]
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Note: The quantitative data presented is for the amino acid asparagine from a study that

optimized the ninhydrin method.[6] While this method is applicable to carnosine, these specific

performance characteristics should be validated for carnosine.

Experimental Protocol
1. Reagent Preparation:

Ninhydrin Reagent:

Prepare an acetate buffer by dissolving 98.1 g of potassium acetate and 111 mL of glacial

acetic acid in water to a final volume of 500 mL.

Dissolve 550 mg of ninhydrin and 22 mg of hydrindantin in 11 mL of dimethyl sulfoxide

(DMSO).

Mix the DMSO solution with 11 mL of the acetate buffer.

This reagent should be used directly after preparation.[6]

Diluent Solvent: Mix equal volumes of water and n-propanol.[3]

2. Standard Preparation:

Prepare a stock solution of carnosine (e.g., 10 mM) in deionized water.

Prepare a series of working standards by diluting the stock solution to cover the 0.1 to 2.0

mM range.

3. Sample Preparation:

As with the OPA method, biological samples may require deproteinization using TCA,

followed by neutralization.

4. Assay Procedure:

To 200 µL of the standard or sample solution in a microcentrifuge tube, add 800 µL of the

ninhydrin reagent.[6]
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Mix well and incubate in a heating block or boiling water bath at 90°C for 17 minutes.[3]

Cool the tubes to room temperature.

Add 1 mL of the diluent solvent and mix.

Transfer the solution to a cuvette or microplate well.

Measure the absorbance at 570 nm against a reagent blank.

5. Quantification:

Construct a standard curve by plotting the absorbance of the standards against their known

concentrations.

Determine the concentration of carnosine in the samples from the standard curve.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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